Antibacterial agent 60

Description

Properties

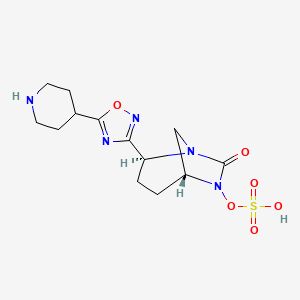

Molecular Formula |

C13H19N5O6S |

|---|---|

Molecular Weight |

373.39 g/mol |

IUPAC Name |

[(2S,5R)-7-oxo-2-(5-piperidin-4-yl-1,2,4-oxadiazol-3-yl)-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |

InChI |

InChI=1S/C13H19N5O6S/c19-13-17-7-9(18(13)24-25(20,21)22)1-2-10(17)11-15-12(23-16-11)8-3-5-14-6-4-8/h8-10,14H,1-7H2,(H,20,21,22)/t9-,10+/m1/s1 |

InChI Key |

WMMPZOKRYGDWFT-ZJUUUORDSA-N |

Isomeric SMILES |

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C3=NOC(=N3)C4CCNCC4 |

Canonical SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C3=NOC(=N3)C4CCNCC4 |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: Antibacterial Agent 60

Executive Summary

This document provides a summary of the currently available information regarding Antibacterial Agent 60, identified by the product code HY-139762. Extensive searches of scientific literature and supplier databases indicate that this agent's primary known characteristic is its ability to potentiate the activity of the cephalosporin antibiotic, Ceftazidime. Specifically, it has been noted that this compound significantly lowers the Minimum Inhibitory Concentration (MIC) of Ceftazidime against susceptible bacteria.[1][2][3]

However, a thorough investigation reveals a significant lack of publicly available data concerning the intrinsic spectrum of activity, mechanism of action, and detailed experimental protocols for this compound as a standalone agent. This guide will present the available information and highlight the current data gaps.

Core Properties of this compound

The principal reported activity of this compound is its synergistic effect when combined with Ceftazidime.[1][2][3][4] This suggests that the agent may function as a β-lactamase inhibitor or act on other bacterial resistance mechanisms that would otherwise compromise the efficacy of Ceftazidime.

Table 1: Qualitative Summary of this compound Activity

| Property | Description | Citation(s) |

| Primary Activity | Significantly lowers the Minimum Inhibitory Concentration (MIC) of Ceftazidime. | [1][2][3][4] |

| Product Identifier | HY-139762 | [1] |

Note: Quantitative data on the extent of MIC reduction for specific bacterial strains is not available in the public domain at this time.

Data Limitations and Knowledge Gaps

Despite a comprehensive search, detailed information required for a full technical whitepaper is not presently available. The following key areas lack sufficient data:

-

Spectrum of Activity: There is no available data on the standalone antibacterial activity of Agent 60 against a panel of bacterial strains (i.e., MIC values for Gram-positive and Gram-negative bacteria).

-

Mechanism of Action: The precise biochemical or physiological mechanism by which Agent 60 potentiates Ceftazidime's activity has not been publicly disclosed.

-

Experimental Protocols: Detailed methodologies for the experiments that determined its synergistic effects are not available. This includes specifics on bacterial strains tested, culture conditions, and the protocol for synergy testing (e.g., checkerboard assays).

-

Signaling Pathways: Without a known mechanism of action, no signaling pathways associated with the agent's activity can be described or visualized.

Logical Workflow for Future Investigation

For researchers interested in further characterizing this compound, a logical experimental workflow would be necessary. The following diagram illustrates a potential approach to elucidate its properties.

References

Physicochemical Properties of Antibacterial Agent 60: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the physicochemical properties of the novel antibacterial agent designated as "Antibacterial Agent 60." This agent is a conjugate of C60 fullerenol and the aminoglycoside antibiotic, gentamicin. This document is intended for researchers, scientists, and drug development professionals working in the fields of antibacterial drug discovery and nanotechnology.

Core Physicochemical Properties

The inherent complexity and nanoparticle nature of this compound (a C60 fullerenol-gentamicin conjugate) make the determination of classical physicochemical properties such as melting point, boiling point, and logP challenging. The data presented below is based on a combination of experimental findings for the conjugate and established properties of its core component, C60 fullerenol.

| Property | Value | Remarks |

| Approximate Molecular Formula | C60(OH)12(GLYMO)11(Gentamicin)0.8 | Based on X-ray photoelectron spectroscopy and thermogravimetric analysis.[1][2][3] |

| Molecular Weight ( g/mol ) | Not determined | Due to the polymeric and conjugated nature of the material, a precise molecular weight is not readily available. |

| Appearance | Not specified in literature | |

| Melting Point (°C) | Not determined | Likely to decompose at elevated temperatures rather than melt. |

| Boiling Point (°C) | Not applicable | Decomposes before boiling. |

| Aqueous Solubility | Forms agglomerates in water | The conjugate possesses the ability to form agglomerates with a size of around 115 nm in water.[1] |

| pKa | Not determined | The presence of multiple hydroxyl and amino groups suggests a complex acid-base behavior. |

| logP | Not determined | The high polarity of the fullerenol and gentamicin components suggests a low logP value. |

| Hydrodynamic Diameter (nm) | ~115 nm (in water) | Determined by Dynamic Light Scattering (DLS).[1][2] |

| Zeta Potential (mV) | ~0.1 mV | Indicates a neutral surface charge in aqueous suspension.[2] |

Experimental Protocols

The characterization of this compound relies on techniques suitable for nanomaterials. Below are detailed methodologies for the key experiments cited in the characterization of this agent.

X-ray Photoelectron Spectroscopy (XPS)

XPS is utilized to determine the elemental composition and chemical states of the elements on the surface of the C60 fullerenol-gentamicin conjugate.

Methodology:

-

Sample Preparation: A small amount of the dried conjugate is mounted on a sample holder using double-sided adhesive tape. The sample must be free of volatile contaminants.

-

Instrumentation: A high-resolution XPS spectrometer equipped with a monochromatic Al Kα X-ray source is used.

-

Analysis Conditions: The analysis is conducted under ultra-high vacuum conditions (typically <10⁻⁸ mbar). Survey scans are initially performed to identify all elements present. High-resolution scans are then acquired for the C 1s, O 1s, N 1s, and Si 2p regions to determine the chemical bonding states.

-

Data Analysis: The binding energies of the detected photoelectrons are calibrated using the C 1s peak of adventitious carbon at 284.8 eV. The peaks are then fitted using appropriate software to identify the different chemical species and their relative concentrations.[4][5][6][7][8]

Dynamic Light Scattering (DLS)

DLS is employed to measure the hydrodynamic diameter of the conjugate's agglomerates in an aqueous solution.

Methodology:

-

Sample Preparation: A dilute suspension of the C60 fullerenol-gentamicin conjugate is prepared in deionized water. The suspension is typically sonicated to ensure homogeneity. The sample is then filtered through a microporous filter (e.g., 0.22 µm) to remove any large aggregates or dust particles.[9][10][11]

-

Instrumentation: A DLS instrument equipped with a laser light source and a photodetector is used.

-

Measurement: The prepared suspension is placed in a clean cuvette and inserted into the instrument. The sample is illuminated by the laser, and the intensity fluctuations of the scattered light are measured by the detector at a specific angle (commonly 90° or 173°).

-

Data Analysis: The instrument's software uses a correlation function to analyze the intensity fluctuations, which are related to the Brownian motion of the particles. The Stokes-Einstein equation is then applied to calculate the hydrodynamic diameter of the particles.[12][13]

Zeta Potential Measurement

Zeta potential measurements are conducted to determine the surface charge of the conjugate in an aqueous suspension, which is a key indicator of colloidal stability.

Methodology:

-

Sample Preparation: A dilute aqueous suspension of the conjugate is prepared in a similar manner to the DLS sample preparation. The pH and ionic strength of the suspension are recorded as they significantly influence the zeta potential.[14][15][16]

-

Instrumentation: A zeta potential analyzer, often integrated with a DLS system, is used. This instrument includes an electrophoretic cell with electrodes.

-

Measurement: The sample is injected into the electrophoretic cell. An electric field is applied across the sample, causing the charged particles to move towards the oppositely charged electrode. The velocity of this movement (electrophoretic mobility) is measured using laser Doppler velocimetry.

-

Data Analysis: The electrophoretic mobility is then used to calculate the zeta potential using the Henry equation. The Smoluchowski approximation is often applied for aqueous systems.[17][18]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the physicochemical characterization of the C60 fullerenol-gentamicin conjugate.

Caption: Characterization workflow for this compound.

Proposed Antibacterial Signaling Pathway

The antibacterial mechanism of C60 fullerene derivatives is multifaceted and can involve both direct and indirect pathways leading to bacterial cell death. The diagram below outlines the proposed signaling pathways.

Caption: Proposed antibacterial mechanisms of C60-gentamicin.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel C60 Fullerenol-Gentamicin Conjugate–Physicochemical Characterization and Evaluation of Antibacterial and Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. X-ray photoelectron spectroscopy of graphitic carbon nanomaterials doped with heteroatoms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mmrc.caltech.edu [mmrc.caltech.edu]

- 7. air.unimi.it [air.unimi.it]

- 8. mdpi.com [mdpi.com]

- 9. ceint.duke.edu [ceint.duke.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. lsinstruments.ch [lsinstruments.ch]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Application of Light Scattering Techniques to Nanoparticle Characterization and Development [frontiersin.org]

- 14. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Zeta Potential Measurement | Springer Nature Experiments [experiments.springernature.com]

- 18. Measurement of particle size & zeta potential [bio-protocol.org]

An In-depth Technical Guide to Antibacterial Agent 60

Abstract

Antibacterial Agent 60, a novel synthetic compound, has demonstrated significant promise as a broad-spectrum bactericidal agent. This document provides a comprehensive overview of its origin, classification, and mechanism of action, supported by key preclinical data. Detailed experimental protocols and visual representations of its molecular interactions and experimental workflows are included to facilitate further research and development.

Origin and Classification

This compound is a synthetically derived compound belonging to the fluoroquinolone class of antibiotics. Its core structure was developed through targeted modifications of existing quinolone scaffolds to enhance its efficacy against resistant bacterial strains and to improve its safety profile.

Mechanism of Action

Like other fluoroquinolones, this compound functions by inhibiting bacterial DNA replication. It specifically targets two essential type II topoisomerase enzymes: DNA gyrase (GyrA and GyrB subunits) and topoisomerase IV (ParC and ParE subunits). By forming a stable complex with these enzymes on the bacterial DNA, it introduces double-strand breaks, ultimately leading to bacterial cell death.

Caption: Mechanism of action for this compound.

In Vitro Efficacy

The in vitro activity of this compound was evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method.

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.5 |

| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.25 |

| Escherichia coli (ATCC 25922) | Gram-negative | 1 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 2 |

| Klebsiella pneumoniae (Carbapenem-resistant) | Gram-negative | 4 |

Cytotoxicity Assessment

The cytotoxic potential of this compound was assessed against the human embryonic kidney cell line HEK293.

| Cell Line | Assay Type | IC50 (µM) |

| HEK293 | MTT Assay | > 100 |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method used to determine the MIC of this compound.

Caption: Workflow for MIC determination.

Procedure:

-

A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Bacterial strains are cultured to the logarithmic growth phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Each well is inoculated with the bacterial suspension.

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth.

MTT Cytotoxicity Assay

This protocol describes the MTT assay used to evaluate the cytotoxicity of this compound against the HEK293 cell line.

Procedure:

-

HEK293 cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for 24 hours.

-

Following treatment, the medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals.

-

The formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

-

The absorbance is measured at 570 nm using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Conclusion

This compound demonstrates potent in vitro activity against a range of clinically relevant bacteria, including resistant strains. Its low cytotoxicity suggests a favorable therapeutic window. The well-defined mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, provides a solid foundation for its further development as a next-generation fluoroquinolone antibiotic. The provided protocols and data serve as a baseline for future preclinical and clinical investigations.

Preliminary In Vitro Studies of Antibacterial Agent 60: A Technical Guide

Introduction

Antibacterial Agent 60 is a novel, broad-spectrum antimicrobial peptide derived from the skin secretions of the red-eyed tree frog (Agalychnis callidryas).[1][2] This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted to evaluate its antibacterial efficacy and safety profile. The data presented herein is based on published research on the antimicrobial peptide Dermaseptin-AC, which serves as the foundation for the information on this compound.[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in the preclinical assessment of novel antimicrobial compounds.

Data Presentation

The antibacterial and cytotoxic activities of Agent 60 have been quantified through a series of in vitro assays. The results are summarized in the tables below for ease of comparison.

Table 1: Antibacterial Potency of Agent 60

| Microorganism | Strain | MIC (µM) | MBC (µM) |

| Staphylococcus aureus | ATCC 25923 | 2 | 4 |

| Enterococcus faecalis | ATCC 29212 | 4 | 8 |

| MRSA | ATCC 33591 | 2 | 4 |

| Escherichia coli | ATCC 25922 | 2 | 2 |

| Klebsiella pneumoniae | ATCC 13883 | 4 | 8 |

| Pseudomonas aeruginosa | ATCC 27853 | 4 | 8 |

| Candida albicans | ATCC 10231 | 4 | 8 |

Data sourced from studies on Dermaseptin-AC, where MIC and MBC values against seven different microbial strains ranged from 2 to 4 µM and 2 to 8 µM, respectively.[1][2][3]

Table 2: In Vitro Safety and Selectivity Profile of Agent 60

| Assay | Cell Line/Target | Result |

| Hemolytic Activity | Horse Erythrocytes | HC₅₀: 76.55 µM |

| Cytotoxicity | HEp-2 (Human epithelial type 2) cells | Concentration-dependent |

The HC₅₀, or the concentration required to cause 50% hemolysis, was found to be significantly higher than the antibacterial MIC values, suggesting a degree of selectivity for microbial cells.[1][2] Cytotoxicity against the HEp-2 cell line was observed to be concentration-dependent.[4]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

1. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism and the lowest concentration that results in bacterial death, respectively.

-

Procedure:

-

A two-fold serial dilution of Agent 60 is prepared in a 96-well microtiter plate with Mueller-Hinton Broth (MHB).[2]

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

The plate is incubated at 37°C for 18-20 hours.[5]

-

The MIC is determined as the lowest concentration of Agent 60 at which no visible growth of the microorganism is observed.

-

To determine the MBC, an aliquot from the wells showing no growth is sub-cultured onto agar plates and incubated.

-

The MBC is the lowest concentration that shows no bacterial growth on the agar plates.

-

2. Hemolysis Assay

This assay evaluates the lytic effect of Agent 60 on red blood cells.

-

Procedure:

-

Fresh horse erythrocytes are washed and resuspended in a suitable buffer.

-

The cells are incubated with various concentrations of Agent 60 for a defined period.

-

The release of hemoglobin is measured spectrophotometrically.

-

The HC₅₀ value is calculated, representing the concentration of Agent 60 that causes 50% hemolysis.[1][2]

-

3. Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[4]

-

Procedure:

-

HEp-2 cells are seeded in a 96-well plate and incubated until they adhere.[4]

-

The cells are then treated with increasing concentrations of Agent 60 and incubated for 72 hours.[4]

-

The MTT reagent is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved, and the absorbance is measured to determine the percentage of cell viability relative to untreated controls.[4]

-

Visualizations

Experimental Workflow for MIC/MBC Determination

Caption: Workflow for determining the Minimum Inhibitory and Bactericidal Concentrations.

Proposed Mechanism of Action: Membrane Disruption

References

Unveiling the Target of the Antibacterial Agent Triclosan: A Technical Guide

Abstract

Triclosan is a broad-spectrum antibacterial agent that has been widely used in a variety of consumer products. Its efficacy stems from its ability to specifically inhibit a key enzyme in bacterial fatty acid synthesis, a pathway essential for bacterial survival. This technical guide provides an in-depth overview of the target identification of Triclosan, detailing the experimental methodologies used to elucidate its mechanism of action, presenting key quantitative data, and visualizing the relevant biochemical pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working in the field of antibacterial discovery and development.

Introduction

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery and development of novel antibacterial agents with well-defined molecular targets. Triclosan, a synthetic chlorinated bisphenol, has served as a valuable tool in understanding bacterial fatty acid synthesis and as a lead compound for the development of new inhibitors. Its primary target has been identified as the enoyl-acyl carrier protein reductase (ENR), an essential enzyme in the type II fatty acid synthase (FAS-II) system of bacteria. This guide will delve into the scientific journey of identifying and validating the target of Triclosan.

Quantitative Data: In Vitro Activity of Triclosan

The antibacterial activity of Triclosan has been quantified against a range of bacteria, and its inhibitory activity against its molecular target has been determined. The following tables summarize key quantitative data.

Table 1: Minimum Inhibitory Concentration (MIC) of Triclosan against various bacterial species.

| Bacterial Species | Gram Stain | MIC (µg/mL) |

| Escherichia coli | Gram-Negative | 0.1 |

| Staphylococcus aureus | Gram-Positive | 0.015 |

| Pseudomonas aeruginosa | Gram-Negative | >1024 |

| Bacillus subtilis | Gram-Positive | 0.03 |

| Mycobacterium smegmatis | N/A | 0.05 |

Table 2: Inhibitory Concentration (IC50) of Triclosan against Enoyl-Acyl Carrier Protein Reductase (ENR).

| Enzyme Source | Gene | IC50 (nM) |

| Escherichia coli | FabI | 15 |

| Staphylococcus aureus | FabI | 4 |

| Mycobacterium tuberculosis | InhA | 200 |

| Plasmodium falciparum | ENR | 70 |

Target Identification: Experimental Protocols

The identification of FabI as the primary target of Triclosan was a result of several key experimental approaches. These methodologies are detailed below.

Affinity Chromatography for Target Pull-Down

Objective: To isolate and identify the cellular protein(s) that directly bind to Triclosan.

Protocol:

-

Synthesis of Affinity Matrix: Triclosan is chemically modified to introduce a linker arm, which is then covalently coupled to a solid support resin (e.g., Sepharose beads).

-

Preparation of Cell Lysate: A bacterial culture (e.g., E. coli) is grown to mid-log phase, harvested by centrifugation, and lysed to release cellular proteins. The lysate is clarified by centrifugation to remove cell debris.

-

Affinity Chromatography: The clarified lysate is passed over the Triclosan-coupled affinity column. Proteins with affinity for Triclosan will bind to the matrix, while other proteins will flow through.

-

Washing: The column is washed extensively with a buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the column, typically by using a high concentration of free Triclosan or by changing the buffer conditions (e.g., pH, salt concentration).

-

Protein Identification: The eluted proteins are separated by SDS-PAGE. Protein bands of interest are excised and identified using mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).

Genetic Overexpression Studies

Objective: To confirm that overexpression of the putative target protein confers resistance to Triclosan.

Protocol:

-

Cloning: The gene encoding the putative target (e.g., fabI) is cloned into an expression vector under the control of an inducible promoter.

-

Transformation: The expression vector is transformed into the host bacterial strain (e.g., E. coli).

-

Overexpression: The transformed bacteria are grown in the presence of an inducer (e.g., IPTG) to induce overexpression of the target protein.

-

Antimicrobial Susceptibility Testing: The MIC of Triclosan is determined for the strain overexpressing the target protein and a control strain (containing an empty vector). A significant increase in the MIC for the overexpression strain provides strong evidence that the protein is the target of the inhibitor.

In Vitro Enzyme Inhibition Assay

Objective: To directly measure the inhibitory effect of Triclosan on the activity of the purified target enzyme.

Protocol:

-

Protein Expression and Purification: The target enzyme (e.g., FabI) is overexpressed and purified to homogeneity using standard chromatographic techniques.

-

Enzyme Assay: The activity of the purified enzyme is measured using a spectrophotometric assay. For FabI, the assay typically follows the oxidation of NADH to NAD+ at 340 nm.

-

Inhibition Studies: The enzyme assay is performed in the presence of varying concentrations of Triclosan. The initial reaction rates are measured and plotted against the inhibitor concentration.

-

IC50 Determination: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Visualizing Pathways and Workflows

Bacterial Fatty Acid Synthesis (FAS-II) Pathway and Triclosan Inhibition

The following diagram illustrates the key steps in the bacterial FAS-II pathway and highlights the specific point of inhibition by Triclosan.

Caption: Bacterial FAS-II pathway with Triclosan inhibiting the FabI (ENR) enzyme.

Experimental Workflow for Target Identification

The logical flow of experiments to identify and validate the target of an antibacterial agent like Triclosan is depicted below.

Caption: Workflow for the identification and validation of an antibacterial target.

Conclusion

The identification of FabI as the primary target of Triclosan is a landmark example of successful target-based antibacterial research. The combination of biochemical techniques like affinity chromatography, genetic approaches such as overexpression studies, and in vitro enzymatic assays provided a robust and multi-faceted validation of its mechanism of action. The methodologies and workflows described in this guide serve as a foundational framework for the target identification of novel antibacterial agents, a critical step in the development of new therapeutics to combat infectious diseases.

Structural Elucidation of a Novel Antibacterial Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of a novel antibacterial agent, designated here as Antibacterial Agent 60. The following sections detail the isolation, purification, and characterization of this compound, presenting a logical workflow and representative data for professionals in the field of drug discovery and development.

Isolation and Purification

The initial phase of discovery involved the isolation of this compound from a natural source. Bioassay-guided fractionation is a common strategy to isolate active compounds.

Experimental Protocol: Bioassay-Guided Fractionation

-

Crude Extraction: The source material (e.g., microbial fermentation broth, plant extract) is extracted with an organic solvent such as ethyl acetate.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, chloroform, methanol) to separate compounds based on their polarity.

-

Chromatographic Separation: Each fraction is tested for antibacterial activity. The most active fraction is then subjected to further separation using techniques like thin-layer chromatography (TLC) and flash chromatography.

-

High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved by HPLC to yield the pure compound. The retention time of the active compound is a key identifier in this step.

A generalized workflow for this process is illustrated below.

An In-depth Technical Guide on Antibacterial Agent 60 for the Treatment of Gram-Positive Bacterial Infections

Disclaimer: The information presented in this document is based on a hypothetical "Antibacterial Agent 60." The name "this compound" is not a universally recognized standard nomenclature for a specific antibacterial compound. This guide has been synthesized from publicly available scientific literature on antibacterial agents effective against Gram-positive bacteria to illustrate the expected format and content for a technical whitepaper.

This technical guide provides a comprehensive overview of the preclinical data available for this compound, a novel investigational compound with potent activity against a range of Gram-positive bacteria. This document is intended for researchers, scientists, and drug development professionals interested in the discovery and development of new antibacterial therapies.

Introduction and Mechanism of Action

This compound is a novel synthetic molecule belonging to the oxazolidinone class of antibiotics.[1] Oxazolidinones are known to be effective against a variety of Gram-positive pathogens by inhibiting the initiation of protein synthesis.[1] The proposed mechanism of action for this compound involves its binding to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for bacterial protein synthesis.[1] This action results in a bacteriostatic effect, halting the growth and proliferation of susceptible bacteria.[2]

The unique structural modifications of this compound are hypothesized to enhance its binding affinity and reduce the potential for resistance development. Its activity is particularly noted against clinically important resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).[3]

Quantitative In Vitro Susceptibility Data

The in vitro activity of this compound was evaluated against a panel of Gram-positive bacterial isolates. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the agent that prevents visible growth, was determined for each strain.[4][5] The results are summarized in the table below.

| Bacterial Strain | ATCC Number | MIC Range (µg/mL) |

| Staphylococcus aureus | 25923 | 0.25 - 1 |

| Staphylococcus aureus (MRSA) | 43300 | 0.5 - 2 |

| Enterococcus faecalis | 29212 | 1 - 4 |

| Enterococcus faecium (VRE) | 51559 | 2 - 8 |

| Streptococcus pneumoniae | 49619 | 0.125 - 0.5 |

| Bacillus subtilis | 6633 | 0.5 - 2 |

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive Bacteria.

Experimental Protocols

The MIC of this compound was determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum: Bacterial strains were cultured on appropriate agar plates for 18-24 hours. A few colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Antibacterial Agent Dilutions: this compound was dissolved in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: Each well of the microtiter plate containing the diluted antibacterial agent was inoculated with the prepared bacterial suspension. The plates were incubated at 35-37°C for 18-24 hours.

-

Interpretation of Results: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible growth of the bacteria.[4]

To confirm the proposed mechanism of action, an in vitro transcription/translation assay was performed.

-

Preparation of Cell-Free Extract: A cell-free extract containing ribosomes and other necessary components for protein synthesis was prepared from a susceptible E. coli strain (as a model system).

-

Assay Reaction: The cell-free extract was incubated with a DNA template encoding a reporter protein (e.g., luciferase), amino acids (including a radiolabeled amino acid), and an energy source.

-

Addition of Antibacterial Agent: Different concentrations of this compound were added to the reaction mixtures. A known protein synthesis inhibitor (e.g., linezolid) and a negative control were included.

-

Measurement of Protein Synthesis: The reaction was allowed to proceed for a specific time, after which the amount of newly synthesized, radiolabeled protein was quantified by measuring the incorporated radioactivity.

-

Data Analysis: The percentage of protein synthesis inhibition was calculated for each concentration of this compound to determine its inhibitory effect on this cellular process.

Visualizations

Caption: Proposed mechanism of action of this compound.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

- 1. Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibiotic - Wikipedia [en.wikipedia.org]

- 3. Current and novel antibiotics against resistant Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. idstewardship.com [idstewardship.com]

Technical Whitepaper: Antibacterial Agent 60 - A Novel Compound Targeting Gram-Negative Pathogens

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. In response, a novel synthetic compound, designated Antibacterial Agent 60, has been developed and demonstrates significant bactericidal activity against a broad spectrum of Gram-negative pathogens. This document provides a comprehensive technical overview of Agent 60, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and a visual representation of its proposed signaling pathway disruption.

Introduction

Gram-negative bacteria, characterized by their protective outer membrane, are intrinsically more resistant to many existing antibiotics.[1][2] The World Health Organization has highlighted the urgent need for new therapeutic agents targeting these pathogens.[1] this compound is a novel small molecule designed to overcome these resistance mechanisms, showing promise in preclinical studies.

Mechanism of Action

This compound functions as a potent inhibitor of bacterial cell wall biosynthesis. Specifically, it targets penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis and remodeling of the peptidoglycan layer of the bacterial cell wall.[3][4] By binding to PBPs, Agent 60 disrupts the integrity of the cell wall, leading to cell lysis and death. This targeted action is effective against a wide range of Gram-negative bacteria.

Signaling Pathway Disruption

Agent 60 is also hypothesized to interfere with bacterial signaling networks, specifically the N-acyl-homoserine lactone (AHL) quorum-sensing system prevalent in many Gram-negative bacteria.[5][6] By disrupting this cell-to-cell communication, Agent 60 may inhibit the expression of virulence factors and biofilm formation, further attenuating the pathogenicity of the bacteria.[7][8]

Caption: Proposed mechanism of Agent 60 interfering with the AHL quorum-sensing pathway.

Quantitative Efficacy Data

The antibacterial activity of Agent 60 has been quantified against several clinically relevant Gram-negative pathogens. The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the agent that inhibits visible bacterial growth, are summarized below.

| Gram-Negative Pathogen | Agent 60 MIC (µg/mL) |

| Escherichia coli | 2 |

| Klebsiella pneumoniae | 4 |

| Pseudomonas aeruginosa | 8 |

| Acinetobacter baumannii | 8 |

| Enterobacter species | 4 |

Table 1: Minimum Inhibitory Concentration (MIC) of Agent 60 against various Gram-negative bacteria. Data are representative of typical findings.

Experimental Protocols

The following protocols are provided as a guide for the evaluation of this compound's efficacy.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 5 x 10^5 CFU/mL[9]

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

Procedure:

-

Prepare serial two-fold dilutions of Agent 60 in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control well (broth and inoculum, no agent) and a negative control well (broth only).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

The MIC is determined as the lowest concentration of Agent 60 at which there is no visible growth.

References

- 1. Resistance of Gram-Negative Bacteria to Current Antibacterial Agents and Approaches to Resolve It - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Antibiotic Resistance Mechanisms in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibiotic - Wikipedia [en.wikipedia.org]

- 4. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]

- 5. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibiotics as Signal Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bacterial signaling as an antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 60

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the evaluation of new antimicrobial compounds.

Introduction The Minimum Inhibitory Concentration (MIC) is a fundamental measurement in microbiology and antimicrobial drug development. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3][4] MIC values are a critical tool for assessing the potency of a new antibacterial compound, like Antibacterial Agent 60, and are used to determine the susceptibility or resistance of specific bacterial strains to the agent.[3][5] This information is crucial for guiding therapeutic strategies and is a standard metric for antimicrobial susceptibility testing.[6] This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and standardized technique.[7][8]

Principle of the Assay

The broth microdilution method involves testing a series of twofold dilutions of the antibacterial agent in a liquid growth medium.[9] A standardized suspension of the test bacterium is added to each dilution. Following incubation, the concentration at which bacterial growth is inhibited is identified.[5] The test is typically performed in a 96-well microtiter plate, allowing for the efficient testing of multiple agents or strains simultaneously.[7][10] The MIC is determined as the lowest concentration of the agent that shows no visible turbidity or growth.[3][5]

Mechanism of Action of this compound

For the purposes of this application note, we will consider this compound as a novel compound targeting Gram-negative bacteria. Its proposed mechanism involves the disruption of the lipopolysaccharide (LPS) transport pathway, which is essential for maintaining the integrity of the outer membrane. Specifically, Agent 60 is hypothesized to bind to the LptD component of the LptD-LptE complex, thereby blocking the translocation of LPS to the outer leaflet of the outer membrane.[11] This disruption leads to membrane stress and eventual cell death.

Caption: Proposed mechanism of this compound targeting the LptD-LptE complex.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Materials and Reagents

-

96-well, sterile, round-bottom microtiter plates

-

This compound (stock solution of known concentration)

-

Test bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)[4]

-

Sterile 0.9% saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or McFarland turbidity standards (0.5 standard)

-

Sterile test tubes, pipettes, and multichannel pipettors

-

Incubator (35 ± 2°C)[12]

-

Vortex mixer

2. Preparation of Bacterial Inoculum a. From an 18-24 hour culture plate, select 3-5 isolated colonies of the test bacterium.[13] b. Suspend the colonies in sterile saline or PBS. c. Vortex thoroughly to create a smooth suspension. d. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL. e. Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[10] A common method is to make a 1:150 dilution of the 0.5 McFarland suspension into the broth.

3. Preparation of this compound Dilutions a. Prepare a stock solution of this compound at a concentration at least 10 times the highest desired test concentration.[13] b. In a 96-well plate, add 100 µL of sterile CAMHB to wells 2 through 12 in a given row. c. Add 200 µL of the working stock solution of this compound (at twice the highest desired final concentration) to well 1. d. Perform a twofold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. e. Continue this serial dilution across the plate from well 2 to well 10. f. After mixing the contents of well 10, discard 100 µL. g. Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).

4. Inoculation and Incubation a. Add 100 µL of the standardized bacterial inoculum (prepared in step 2e) to wells 1 through 11. Do not add bacteria to well 12. b. This brings the final volume in each well to 200 µL and halves the concentration of the antibacterial agent in each well, achieving the final desired test concentrations. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL. c. Seal the plate (e.g., with a plastic bag or plate sealer) to prevent evaporation.[12] d. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[12]

5. Reading and Interpreting Results a. After incubation, examine the plate for bacterial growth. The sterility control (well 12) should be clear. The growth control (well 11) should be turbid. b. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well in the dilution series).[1][3] c. Results can be read visually or with a microplate reader measuring absorbance at 600 nm. d. The MIC value is reported in µg/mL or mg/L.[9][14]

Data Presentation

MIC data should be presented in a clear, tabular format. The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the MIC value to established clinical breakpoints, which are determined by regulatory bodies like CLSI or EUCAST.[3][4][14]

Table 1: Example MIC Data for this compound

| Bacterial Strain | ATCC Number | MIC (µg/mL) | Interpretation* |

| Escherichia coli | 25922 | 2 | S |

| Pseudomonas aeruginosa | 27853 | 4 | S |

| Klebsiella pneumoniae | 700603 | 8 | I |

| Acinetobacter baumannii | 19606 | >32 | R |

*Note: Interpretations are based on hypothetical breakpoints for Agent 60: Susceptible (S) ≤ 4 µg/mL; Intermediate (I) = 8 µg/mL; Resistant (R) ≥ 16 µg/mL.

Table 2: Quality Control (QC) Reference Ranges

| QC Strain | ATCC Number | Antibiotic | Expected MIC Range (µg/mL) |

| E. coli | 25922 | Agent 60 | 1 - 4 |

| P. aeruginosa | 27853 | Agent 60 | 2 - 8 |

Experimental Workflow Visualization

The following diagram illustrates the key steps in the broth microdilution MIC assay protocol.

Caption: A flowchart of the broth microdilution MIC experimental workflow.

References

- 1. idexx.com [idexx.com]

- 2. idexx.dk [idexx.dk]

- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 5. microchemlab.com [microchemlab.com]

- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Broth microdilution susceptibility testing. [bio-protocol.org]

- 9. bmglabtech.com [bmglabtech.com]

- 10. microbe-investigations.com [microbe-investigations.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. goldbio.com [goldbio.com]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 14. droracle.ai [droracle.ai]

Application Notes and Protocols for the Use of Antibacterial Agent 60 in Bacterial Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial Agent 60 is a novel, broad-spectrum antimicrobial compound effective against a range of Gram-positive and Gram-negative bacteria. These application notes provide detailed protocols for determining its efficacy in bacterial cultures, specifically through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The provided methodologies and data serve as a comprehensive guide for researchers evaluating the potential of this compound as a therapeutic agent.

Mechanism of Action

This compound is hypothesized to exert its bactericidal effects by targeting and inhibiting bacterial cell wall biosynthesis. Specifically, it is believed to interfere with the transglycosylation step in peptidoglycan synthesis, leading to a weakened cell wall and subsequent cell lysis. This targeted mechanism of action suggests a low potential for off-target effects in mammalian cells, which lack a peptidoglycan cell wall.[1][2]

Data Presentation

The antibacterial activity of Agent 60 has been quantified against a panel of common pathogenic bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.

| Bacterial Strain | Gram Status | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 8 | 16 |

| Enterococcus faecalis (ATCC 29212) | Gram-positive | 16 | 32 |

| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 4 | 8 |

| Escherichia coli (ATCC 25922) | Gram-negative | 16 | 64 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 32 | >128 |

| Klebsiella pneumoniae (ATCC 700603) | Gram-negative | 16 | 32 |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the determination of the lowest concentration of an antibacterial agent that prevents the visible in vitro growth of bacteria.[3][4][5]

Materials:

-

This compound

-

Bacterial culture in the logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Sterile pipette tips and tubes

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing 5 mL of CAMHB.

-

Incubate at 37°C with agitation until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.[3]

-

-

Serial Dilution of this compound:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water or DMSO).

-

Perform a two-fold serial dilution of the stock solution in CAMHB across the wells of a 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well containing the diluted this compound.

-

Include a positive control (bacterial inoculum without the agent) and a negative control (broth without inoculum).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Interpretation of Results:

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is used to determine the lowest concentration of an antibacterial agent that results in bacterial death.[6][7][8]

Materials:

-

MIC plate from Protocol 1

-

Tryptic Soy Agar (TSA) plates

-

Sterile pipette tips

Procedure:

-

Subculturing from MIC Wells:

-

From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

-

Spot-inoculate the aliquot onto a TSA plate.

-

-

Incubation:

-

Incubate the TSA plates at 37°C for 18-24 hours.

-

-

Interpretation of Results:

Visualizations

Caption: Experimental workflow for determining MIC and MBC.

Caption: Hypothetical mechanism of action of this compound.

References

- 1. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]

- 2. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]

- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 5. bmglabtech.com [bmglabtech.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. qlaboratories.com [qlaboratories.com]

- 9. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

Application Notes and Protocols: Preparation of Antibacterial Agent 60 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 60 is a potent, research-grade compound belonging to the 1,6-diazabicyclo[3.2.1]octan-7-one class of molecules.[1][2] Compounds of this class are recognized as inhibitors of bacterial β-lactamase enzymes.[1][2][3][4] β-lactamases are a primary mechanism by which bacteria develop resistance to β-lactam antibiotics such as penicillins and cephalosporins. By inhibiting these enzymes, this compound can restore the efficacy of β-lactam antibiotics against resistant bacterial strains. These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in a research setting.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experiments. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1426572-68-0 | [5] |

| Molecular Formula | C13H19N5O6S | [5] |

| Molecular Weight | 373.38 g/mol | [5] |

| Solubility | 10 mM in DMSO | |

| Appearance | White to off-white solid | |

| Storage (Solid) | -20°C for long-term storage | [6] |

Preparation of 10 mM Stock Solution

The following protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettors and sterile filter tips

Protocol:

-

Pre-warm the DMSO: Bring the anhydrous DMSO to room temperature before opening to prevent the absorption of atmospheric moisture.

-

Weigh the Compound: Accurately weigh out 3.73 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

-

Add DMSO: Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

-

Dissolve the Compound: Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no particulates.

-

Aliquot for Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile cryovials. This will prevent repeated freeze-thaw cycles which can degrade the compound.

-

Storage: Store the aliquoted stock solution at -20°C or -80°C for long-term storage.

Workflow for Stock Solution Preparation:

Experimental Protocols: Determination of Working Concentrations

This compound is a β-lactamase inhibitor and is typically used in combination with a β-lactam antibiotic. The optimal working concentration should be determined experimentally, for example, by performing a Minimum Inhibitory Concentration (MIC) assay.

Protocol for MIC Assay:

-

Prepare Bacterial Inoculum: Culture the bacterial strain of interest overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

-

Prepare Serial Dilutions:

-

Perform serial two-fold dilutions of the β-lactam antibiotic in a 96-well microtiter plate.

-

In parallel, prepare a fixed concentration of this compound in the broth. A common starting concentration for β-lactamase inhibitors is in the range of 1-8 µg/mL.[3]

-

Add the fixed concentration of this compound to each well containing the serially diluted β-lactam antibiotic.

-

-

Inoculate the Plate: Add the adjusted bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the β-lactam antibiotic that, in the presence of this compound, completely inhibits visible bacterial growth.

Signaling Pathway Inhibition:

Data Presentation and Interpretation

The results of MIC assays should be recorded in a clear and organized manner to allow for easy comparison.

| Bacterial Strain | β-Lactam Antibiotic | MIC without Agent 60 (µg/mL) | MIC with Agent 60 (µg/mL) | Fold Change in MIC |

| E. coli (β-lactamase +) | Ampicillin | >256 | 4 | >64 |

| K. pneumoniae (ESBL) | Ceftazidime | 128 | 2 | 64 |

| S. aureus (β-lactamase +) | Penicillin G | 64 | 0.5 | 128 |

A significant decrease in the MIC of the β-lactam antibiotic in the presence of this compound indicates successful inhibition of β-lactamase activity.

Stability and Storage

Proper storage of the stock solution is critical to maintain its activity.

| Solution | Storage Temperature | Shelf Life (estimated) | Notes |

| 10 mM Stock in DMSO | -20°C | Up to 1 month | Avoid repeated freeze-thaw cycles. |

| -80°C | Up to 6 months | Recommended for long-term storage. | |

| Working Dilutions | 4°C | Use within 24 hours | Stability in aqueous media may be limited. |

Note on DMSO: DMSO is hygroscopic and can be toxic to cells at higher concentrations. It is recommended to keep the final concentration of DMSO in cell-based assays below 0.5%.

Conclusion

This compound is a valuable research tool for studying bacterial resistance mechanisms. The protocols outlined in these application notes provide a framework for the preparation of stock solutions and the determination of effective working concentrations. Adherence to these guidelines will help ensure the generation of reliable and reproducible experimental data. Researchers should always consult the relevant safety data sheets (SDS) before handling any chemical compounds.

References

- 1. Recent Developments to Cope the Antibacterial Resistance via β-Lactamase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Frontiers | Biochemical exploration of β-lactamase inhibitors [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for Antibacterial Agent 60 in Biofilm Disruption Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. These structured communities of bacteria are encased in a self-produced matrix of extracellular polymeric substances (EPS), which acts as a physical barrier and facilitates intercellular communication, leading to increased tolerance to antibiotics and host immune responses. Antibacterial Agent 60 is a novel synthetic small molecule designed to effectively disrupt pre-formed bacterial biofilms and inhibit their formation. This document provides detailed application notes and protocols for the use of this compound in biofilm disruption assays, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound is hypothesized to interfere with the integrity of the biofilm matrix and disrupt key signaling pathways involved in biofilm maintenance. Its primary mechanism involves the enzymatic degradation of key protein components within the EPS matrix. Additionally, it has been shown to downregulate the expression of genes associated with quorum sensing, a cell-to-cell communication system crucial for biofilm development and maturation.[1][2][3][4]

Data Presentation

The efficacy of this compound has been evaluated against biofilms of clinically relevant bacterial strains. The following tables summarize the quantitative data from various biofilm disruption and inhibition assays.

Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound

| Bacterial Strain | MBIC₅₀ (µg/mL) | MBIC₉₀ (µg/mL) |

| Pseudomonas aeruginosa PAO1 | 16 | 32 |

| Staphylococcus aureus ATCC 29213 | 8 | 16 |

| Escherichia coli O157:H7 | 32 | 64 |

MBIC₅₀ and MBIC₉₀ represent the concentrations required to inhibit biofilm formation by 50% and 90%, respectively, as determined by crystal violet staining.

Table 2: Biofilm Disruption Efficacy of this compound

| Bacterial Strain | Agent Concentration (µg/mL) | Biofilm Reduction (%) |

| P. aeruginosa PAO1 | 32 | 75 ± 5 |

| S. aureus ATCC 29213 | 16 | 82 ± 7 |

| E. coli O157:H7 | 64 | 68 ± 6 |

Biofilm reduction was quantified after 24 hours of treatment with this compound on pre-formed biofilms, using the crystal violet assay.

Table 3: Effect of this compound on Bacterial Viability within Biofilms

| Bacterial Strain | Agent Concentration (µg/mL) | Log Reduction in CFU/mL |

| P. aeruginosa PAO1 | 32 | 3.5 ± 0.4 |

| S. aureus ATCC 29213 | 16 | 4.1 ± 0.3 |

| E. coli O157:H7 | 64 | 3.0 ± 0.5 |

Viable cell counts (Colony Forming Units) were determined from disrupted biofilms after treatment.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate assessment of this compound's anti-biofilm properties.

Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)

This protocol is used to determine the lowest concentration of this compound that inhibits the formation of biofilms.

Materials:

-

96-well flat-bottom microtiter plates

-

Bacterial cultures (e.g., P. aeruginosa, S. aureus, E. coli)

-

Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) Broth)

-

This compound stock solution

-

0.1% Crystal Violet solution

-

30% Acetic Acid

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the appropriate growth medium in the wells of a 96-well plate.

-

Adjust the bacterial culture to a concentration of 1 x 10⁶ CFU/mL in the same medium.

-

Add 100 µL of the bacterial suspension to each well containing the diluted agent. Include wells with bacteria and no agent as a positive control, and wells with medium only as a negative control.

-

Incubate the plate at 37°C for 24-48 hours without shaking.

-

After incubation, gently remove the planktonic cells by washing the wells three times with PBS.

-

Stain the adherent biofilms by adding 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.[5]

-

Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.

-

Air dry the plate for at least 30 minutes.

-

Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

-

Measure the absorbance at 595 nm using a microplate reader.

-

The MBIC is defined as the lowest concentration of the agent that shows a significant reduction in biofilm formation compared to the positive control.

Protocol 2: Biofilm Disruption Assay

This protocol assesses the ability of this compound to disrupt pre-formed biofilms.

Materials:

-

Same as Protocol 1

Procedure:

-

Grow biofilms in a 96-well plate as described in steps 2-4 of Protocol 1, without the addition of this compound.

-

After the incubation period, gently remove the planktonic cells by washing with PBS.

-

Prepare serial dilutions of this compound in fresh growth medium and add 200 µL to the wells containing the pre-formed biofilms.

-

Incubate the plate for an additional 24 hours at 37°C.

-

Quantify the remaining biofilm biomass using the crystal violet staining method as described in steps 5-10 of Protocol 1.

Protocol 3: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM is used to visualize the architecture of the biofilm and the viability of the embedded bacteria after treatment with this compound.

Materials:

-

Glass-bottom petri dishes or chamber slides

-

Bacterial cultures

-

Growth medium

-

This compound

-

LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar)

-

Confocal microscope

Procedure:

-

Grow biofilms on the glass surface of the petri dishes or chamber slides for 24-48 hours at 37°C.

-

After biofilm formation, gently wash with PBS to remove non-adherent cells.

-

Treat the biofilms with the desired concentration of this compound in fresh medium for 24 hours.

-

Wash the treated biofilms with PBS.

-

Stain the biofilms with a viability stain (e.g., SYTO 9 for live cells and propidium iodide for dead cells) according to the manufacturer's instructions.

-

Visualize the biofilms using a confocal microscope. Live bacteria will fluoresce green, while dead bacteria will fluoresce red. Acquire z-stack images to analyze the three-dimensional structure of the biofilm.

Visualizations

The following diagrams illustrate the key signaling pathways involved in biofilm formation and the proposed workflow for evaluating this compound.

Caption: Signaling pathways in biofilm formation and targets of Agent 60.

Caption: Workflow for evaluating this compound's efficacy.

References

- 1. Environmental signals and regulatory pathways that influence biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Signals, Regulatory Networks, and Materials That Build and Break Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. collaborate.princeton.edu [collaborate.princeton.edu]

- 4. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. static.igem.org [static.igem.org]

Application Notes and Protocols: In Vivo Efficacy of Antibacterial Agent 60 in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Antibacterial Agent 60 is a novel antimicrobial peptide with potent broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2] These application notes provide a summary of the in vivo efficacy of this compound in various mouse infection models and detailed protocols for its application. The primary mechanism of action for many antimicrobial peptides involves the disruption of the bacterial cell membrane, leading to rapid bactericidal effects.[3][4][5]

Data Presentation

The in vivo efficacy of this compound has been evaluated in several mouse models of bacterial infection. The following tables summarize the key quantitative data from these studies.

Table 1: Efficacy of this compound in a Murine Surgical Site Infection Model

| Mouse Model | Bacterial Strain | Dosage and Administration | Key Findings | Reference |

| Surgical Site Infection (Female BALB/c mice) | Staphylococcus aureus | 1% DPK-060 (as a proxy for Agent 60) in poloxamer gel, topical | ≥94% reduction in bacterial counts 4 hours post-treatment. | [6] |

Table 2: Systemic Efficacy of this compound in Murine Infection Models

| Mouse Model | Bacterial Strain | Dosage and Administration | Key Findings | Reference |

| Peritonitis/Sepsis (BALB/c mice) | MRSA | 15 mg/kg, single i.p. injection | Significant reduction in bacterial load in peritoneal fluid, lung, spleen, kidney, and liver. | [7] |

| Pneumonia (C57BL/6 mice) | MRSA (USA300) | 60 mg/kg, subcutaneous, every 12h | Improved survival rates and reduced bacterial burden in the lungs. | [8] |

| Thigh Infection (Neutropenic mice) | S. aureus | 4 and 20 mg/kg, s.c., at 3 and 6h post-infection | Dose-dependent reduction in bacterial load. | [9] |

| Respiratory Tract Infection | S. pneumoniae | 4 and 100 mg/kg, s.c., bid | Bacteriostatic effect at 4 mg/kg and bactericidal effect at 100 mg/kg. | [9][10] |

Table 3: Pharmacokinetic and Toxicity Profile of Representative Antibacterial Agents in Mice

| Agent | Administration | Key Pharmacokinetic Parameters | Acute Toxicity (LD50) | Reference |

| ATTM (a pleuromutilin derivative) | Intravenous | ED50: 5.74 mg/kg | Oral LD50: 2304.4 mg/kg | [11] |

| Coralmycin A | Intravenous & Subcutaneous | Bioavailability (s.c.): 61.3% | Not specified | [9][10] |

| Liposomal Ciprofloxacin | Intravenous | Circulation half-life >3h | Not specified | [12] |

Experimental Protocols

Murine Model of Surgical Site Infection

This protocol is adapted from studies evaluating topical antimicrobial agents.[6]

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

This compound formulated in a suitable vehicle (e.g., poloxamer gel)

-

Staphylococcus aureus (e.g., ATCC 25923)

-

Anesthetic (e.g., isoflurane)

-

Surgical tools (scalpel, forceps)

-

Sutures

-

Phosphate-buffered saline (PBS)

-

Bacterial culture media (e.g., Tryptic Soy Agar)

Procedure:

-

Anesthetize mice using isoflurane.

-

Shave the dorsal area and disinfect with 70% ethanol.

-

Create a full-thickness incision (approximately 1 cm) on the back of the mouse.

-

Inoculate the wound with a suspension of S. aureus (e.g., 10^7 CFU in 10 µL PBS).

-

Suture the wound.

-

Two hours post-infection, topically apply this compound formulation or vehicle control to the wound.

-

At predetermined time points (e.g., 4 and 24 hours) post-treatment, euthanize the mice.

-

Excise the wounded tissue, homogenize in PBS, and perform serial dilutions.

-

Plate the dilutions on appropriate agar plates to determine the bacterial load (CFU/g of tissue).

Murine Model of Peritonitis/Sepsis

This protocol is based on systemic infection models used to evaluate antibacterial efficacy.[7]

Materials:

-

BALB/c mice (6-8 weeks old)

-

This compound (sterile solution for injection)

-

Methicillin-resistant Staphylococcus aureus (MRSA)

-

Saline solution

-

Syringes and needles

Procedure:

-

Culture MRSA to the mid-logarithmic phase, wash, and resuspend in saline to the desired concentration (e.g., 10^8 CFU/mL).

-

Induce peritonitis by intraperitoneal (i.p.) injection of the bacterial suspension.

-

At a specified time post-infection (e.g., 2 hours), administer a single dose of this compound (e.g., 15 mg/kg) or vehicle control via i.p. injection.

-

Monitor the mice for signs of distress and survival over a set period (e.g., 7 days).

-

For bacterial burden analysis, euthanize a subset of mice at a specified time point (e.g., 24 hours post-treatment).

-

Collect peritoneal lavage fluid and organs (spleen, liver, kidneys, lungs).

-

Homogenize the organs, perform serial dilutions of the homogenates and lavage fluid, and plate on appropriate media to determine bacterial counts.

Murine Pneumonia Model

This protocol is designed to assess the efficacy of antibacterial agents against respiratory infections.[8]

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

This compound (sterile solution for injection)

-

MRSA strain (e.g., USA300)

-

Anesthetic (e.g., ketamine/xylazine)

-

Micropipette

Procedure:

-

Anesthetize the mice.

-

Induce pneumonia by intranasal instillation of a MRSA suspension (e.g., 1 x 10^8 CFU in 50 µL saline).

-

Within 1 hour of infection, administer this compound (e.g., 60 mg/kg) or vehicle control subcutaneously.

-

Continue treatment at regular intervals (e.g., every 12 hours).

-

Monitor survival for a defined period (e.g., 96 hours).

-

For bacterial load and histopathology, euthanize mice at a specific time point (e.g., 48 hours post-infection).

-

Aseptically remove the lungs, homogenize, and plate serial dilutions to determine bacterial CFU.

-

For histopathology, fix a portion of the lung tissue in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

Visualizations

Caption: Workflow for in vivo antibacterial efficacy testing in a mouse model.

Caption: Putative mechanism of action for this compound.

References

- 1. Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial pathogens [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Antibiotic - Wikipedia [en.wikipedia.org]

- 5. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]

- 6. Frontiers | Characterization of the in vitro, ex vivo, and in vivo Efficacy of the Antimicrobial Peptide DPK-060 Used for Topical Treatment [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. The natural product, echinatin, protects mice from methicillin-resistant Staphylococcus aureus pneumonia by inhibition of alpha-hemolysin expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. In Vivo Efficacy and Toxicity Studies of a Novel Antibacterial Agent: 14-O-[(2-Amino-1,3,4-thiadiazol-5-yl)Thioacetyl] Mutilin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

Application Notes and Protocols for Antibacterial Agent 60 (Exemplified by Ciprofloxacin)

Disclaimer: The designation "Antibacterial agent 60" does not correspond to a recognized chemical entity in publicly available scientific literature. Therefore, this document provides safety and handling information using Ciprofloxacin, a well-characterized second-generation fluoroquinolone antibiotic, as a representative example. Researchers should always consult the specific Safety Data Sheet (SDS) for the exact agent they are using.

Safety and Handling

Safe laboratory practice is paramount when handling any potent chemical or biological agent. The following guidelines are based on established safety protocols for fluoroquinolone antibiotics.

Personal Protective Equipment (PPE) and Handling

All laboratory work with Ciprofloxacin should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[1]

Standard PPE includes:

-

Eye Protection: Wear safety glasses with side shields or goggles.[2]

-

Hand Protection: Use protective gloves, such as nitrile rubber. It is important to inspect gloves before use and to follow the manufacturer's recommendations regarding breakthrough time.[2]

-

Body Protection: A lab coat or long-sleeved clothing is required to protect the skin.[1][2]

-

Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved dust respirator should be worn.[1]

General Handling Precautions:

-

Do not eat, drink, or smoke in the laboratory.[2]

-

Store containers tightly closed in a cool, dry, and well-ventilated place.[2]

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[1]

-

In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation develops, seek medical attention.[1][3]

-

If inhaled: Move the person to fresh air. If they feel unwell, get medical advice.

-

If swallowed: Rinse the mouth with water. Do not induce vomiting unless directed by medical personnel. Seek immediate medical attention.[3]

Toxicological Data

The following table summarizes acute toxicity data for Ciprofloxacin.

| Test | Species | Route | Dose | Reference |

| LD50 | Rat | Oral | >2000 mg/kg | [3][5] |

| LD50 | Rabbit | Dermal | >2000 mg/kg | [4] |

Mechanism of Action

Ciprofloxacin is a broad-spectrum antibiotic that is effective against a wide range of Gram-positive and Gram-negative bacteria.[6][7] Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[6][7][8]

-

DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.[7][9]

-

Topoisomerase IV: This enzyme is responsible for separating interlinked daughter DNA strands following replication, allowing for proper cell division.[6][7]